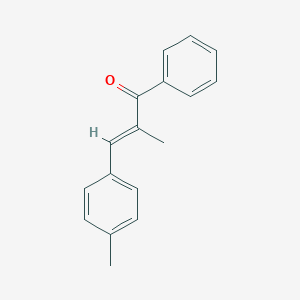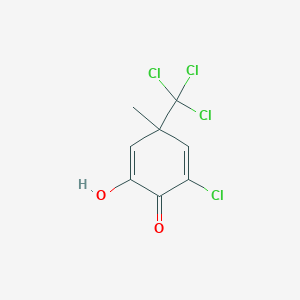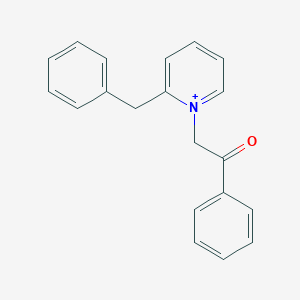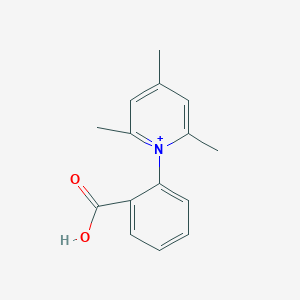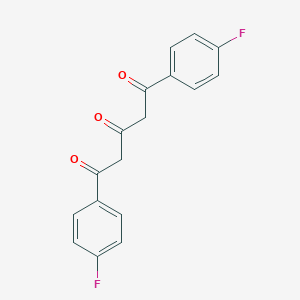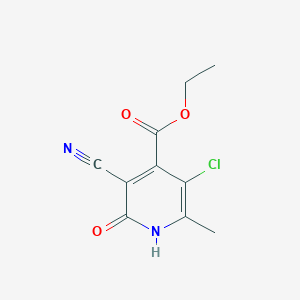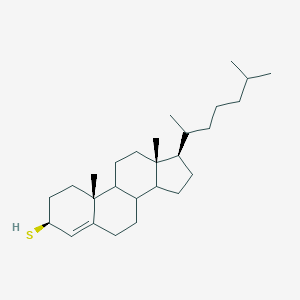
Cholest-4-ene-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-4-ene-3-thiol, also known as 4-cholesten-3-one-1-thiol or COT, is a steroidal compound that has been extensively studied for its potential therapeutic applications. It is a sulfur-containing derivative of cholesterol and is synthesized in the liver.
Mechanism of Action
The exact mechanism of action of cholest-4-ene-3-thiol is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
Cholest-4-ene-3-thiol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which is believed to contribute to its neuroprotective effects. It has also been shown to improve mitochondrial function, which is important for cellular energy production.
Advantages and Limitations for Lab Experiments
One advantage of using cholest-4-ene-3-thiol in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on cholest-4-ene-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of cholest-4-ene-3-thiol and its potential therapeutic applications.
Synthesis Methods
The synthesis of cholest-4-ene-3-thiol involves the reaction of cholesterol with hydrogen sulfide in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques.
Scientific Research Applications
Cholest-4-ene-3-thiol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C27H46S |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |
InChI |
InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19?,21-,22?,23+,24?,25?,26-,27+/m0/s1 |
InChI Key |
FAODDNXUWZRRDC-RJLWFLQPSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C[C@H](CC[C@]34C)S)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



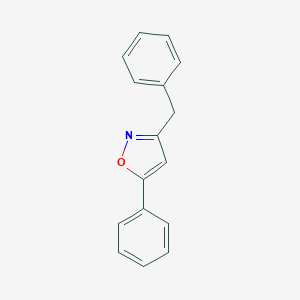

![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

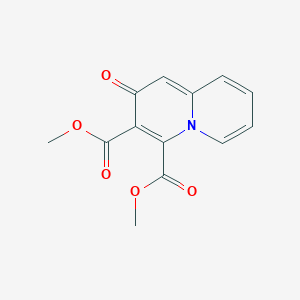
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
